1-(3-Methylbutanoyl)piperazine
Overview
Description
1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperazine, a heterocyclic amine, and features a 3-methylbutanoyl group attached to the piperazine ring.
Mechanism of Action
Target of Action
It is known that piperazine compounds, to which 1-(3-methylbutanoyl)piperazine belongs, generally target theGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
1-(3-Methylbutanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the cholesterol biosynthesis pathway, such as sterol C4-methyloxidase and squalene epoxidase . These interactions are crucial as they can influence the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can up-regulate key enzymes involved in cholesterol biosynthesis, which can lead to changes in lipid metabolism and potentially induce conditions such as phospholipidosis and steatosis . Additionally, its impact on gene expression can alter the cellular response to various stimuli, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to bind to enzymes in the cholesterol biosynthesis pathway, leading to their activation or inhibition . This binding can result in changes in gene expression, particularly those regulated by sterol regulatory element-binding proteins (SREBPs), which are known to control multiple genes involved in cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted melting point of 73.64°C and a boiling point of approximately 294.2°C at 760 mmHg . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. For instance, high doses of piperazine derivatives have been associated with hepatotoxicity and other adverse effects . It is crucial to determine the appropriate dosage to avoid potential toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. It interacts with enzymes such as sterol C4-methyloxidase, isopentyl-diphosphate-Δ-isomerase, and squalene epoxidase . These interactions can influence the metabolic flux and the levels of various metabolites within the cell, potentially leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to interact with proteins involved in cholesterol transport and distribution, which can affect its localization and accumulation within the cell . Understanding these interactions is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. It has been found to localize in areas where cholesterol biosynthesis occurs, such as the endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbutanoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutanoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylbutanoyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, such as neurological disorders and infections.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but without the 3-methylbutanoyl group.
1-(2-Methylbutanoyl)piperazine: A structural isomer with the methyl group positioned differently.
1-(3-Methylbutyl)piperazine: A related compound with a different functional group attached to the piperazine ring
Uniqueness: 1-(3-Methylbutanoyl)piperazine is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHHACSCXRQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397531 | |
Record name | 1-(3-methylbutanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-54-5 | |
Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-methylbutanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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